molecular formula C16H10N2O4 B1330149 Dibenzoylfuroxan CAS No. 6635-54-7

Dibenzoylfuroxan

Cat. No.: B1330149
CAS No.: 6635-54-7
M. Wt: 294.26 g/mol
InChI Key: GQRMTCOIIOWJRD-UHFFFAOYSA-N
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Description

Dibenzoylfuroxan is an organic compound with the molecular formula C16H10N2O4 and a molecular weight of 294.26 g/mol It is a derivative of furoxan, characterized by the presence of two benzoyl groups attached to the furoxan ring

Scientific Research Applications

Dibenzoylfuroxan has several applications in scientific research:

Future Directions

The discovery that diacylfuroxans can act as masked nitrile oxides that inhibit GPX4 covalently suggests a novel molecular mechanism of action for biologically active furoxans . This could have implications for the treatment of conditions such as drug-resistant cancers .

Biochemical Analysis

Biochemical Properties

Dibenzoylfuroxan plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with hydroxylamine, leading to the formation of various reaction products . The nature of these interactions involves the formation of covalent bonds, which can alter the activity of the enzymes and proteins involved. This compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and the production of specific metabolites . Additionally, it has been observed to impact cell function by altering the expression of genes involved in critical cellular pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can act as an inhibitor or activator of enzymes, depending on the specific context of its application . This compound’s ability to form covalent bonds with target molecules allows it to exert its effects by modifying the structure and function of these molecules. This can lead to changes in gene expression and the activation or inhibition of specific biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods, but its effectiveness may decrease due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including adverse impacts on cellular function and overall health. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in research and therapeutic contexts.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . These interactions can affect metabolic flux and the levels of specific metabolites. The compound’s role in metabolic pathways highlights its potential as a tool for studying and manipulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can be influenced by its localization within the cell, affecting its interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzoylfuroxan can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with sodium nitrite in the presence of a base, followed by cyclization to form the furoxan ring . The reaction conditions typically include:

    Reagents: Benzoyl chloride, sodium nitrite, base (e.g., sodium hydroxide)

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis

    Temperature: The reaction is usually carried out at low temperatures to control the rate of cyclization

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Dibenzoylfuroxan undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form more complex furoxan derivatives.

    Reduction: Reduction reactions can lead to the formation of aminofuroxans.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzoyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order furoxans, while reduction can produce aminofuroxans.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its furoxan ring structure and the presence of two benzoyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-benzoyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c19-15(11-7-3-1-4-8-11)13-14(18(21)22-17-13)16(20)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRMTCOIIOWJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280830
Record name Dibenzoylfuroxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6635-54-7
Record name Dibenzoylfuroxan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzoylfuroxan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzoylfuroxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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